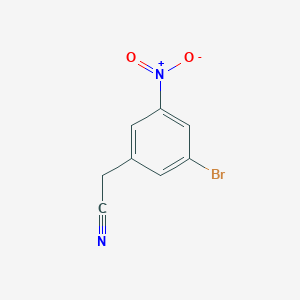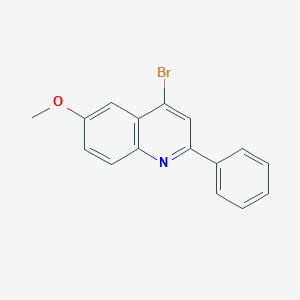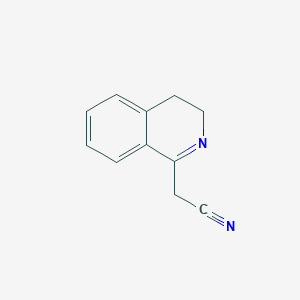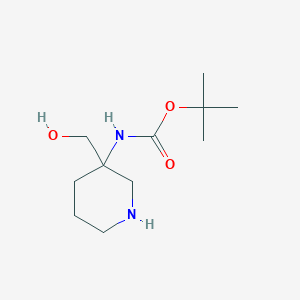
2-Bromo-3-vinylpyridine
Übersicht
Beschreibung
2-Bromo-3-vinylpyridine is a compound that falls within the broader class of bromopyridines and vinylpyridines. These compounds are characterized by the presence of a bromine atom and a vinyl group attached to a pyridine ring, a heterocyclic aromatic compound. The specific placement of the bromine and vinyl substituents on the pyridine ring can significantly influence the chemical reactivity and physical properties of these molecules.
Synthesis Analysis
The synthesis of vinyl-substituted polypyridyl ligands, which include compounds similar to 2-bromo-3-vinylpyridine, can be achieved through Suzuki-Miyaura cross-coupling reactions. This method involves the reaction of bromopolypyridines with potassium vinyltrifluoroborate to yield various vinyl-substituted polypyridines in moderate to good yields . Additionally, the synthesis of 2-bromo-6-isocyanopyridine, a related compound, has been reported to be optimal in terms of stability and synthetic efficiency, which suggests that the bromo and vinyl substituents on the pyridine ring can be manipulated to create a variety of compounds with potential utility in multicomponent chemistry .
Molecular Structure Analysis
The molecular structure and vibrational spectra of bromopyridine derivatives have been studied using density functional methods. For instance, 2-Amino-3-bromo-5-nitropyridine has been investigated to determine its molecular equilibrium geometry, vibrational frequencies, and electronic characteristics . Similarly, studies on 3-amino-2-bromopyridine and 4-amino-2-bromopyridine have provided insights into their molecular structures and vibrational spectra . These studies are crucial for understanding the electronic and structural properties of bromopyridine derivatives, which can be extrapolated to compounds like 2-bromo-3-vinylpyridine.
Chemical Reactions Analysis
The reactivity of vinylpyridines with bromine has been explored, revealing that the addition of bromine to vinyl derivatives of pyridine compounds can vary depending on the structure and position of the vinyl group . The bromination of the double bond in the vinyl group and subsequent reactions can lead to a variety of brominated products. Furthermore, the interaction of 4-vinylpyridine with molecular bromine has been shown to result in oligomers with an ionene structure, indicating that bromination can also lead to polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from studies on similar compounds. For example, the spectral and magnetic properties of bromo transition metal complexes of aminopyridines have been investigated, which can provide insights into the coloring properties of these compounds when used in materials like poly(vinyl chloride) . Additionally, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have been studied for compounds like 2-Amino-3-bromo-5-nitropyridine, which can be relevant for understanding the stability and reactivity of 2-bromo-3-vinylpyridine .
Wissenschaftliche Forschungsanwendungen
Catalytic Coupling in Organic Synthesis
2-Bromo-3-vinylpyridine has been utilized in organic synthesis, particularly in catalytic coupling reactions. For instance, Komanduri, Grant, and Krische (2008) explored the hydrogenation of 2-vinyl azines in the presence of N-arylsulfonyl imines, employing cationic rhodium catalysts. This process resulted in regioselective reductive coupling to yield branched products of imine addition, demonstrating the utility of 2-vinylpyridine derivatives in metal-catalyzed reductive C-C couplings (Komanduri, Grant, & Krische, 2008).
Antibacterial Surface Coating
Tiller, Liao, Lewis, and Klibanov (2001) investigated the antibacterial properties of surfaces coated with poly(4-vinyl-N-alkylpyridinium bromide), derived from 2-vinylpyridine. These surfaces showed significant efficacy in killing airborne bacteria upon contact, indicating potential applications in creating antibacterial coatings (Tiller et al., 2001).
Polymerization and Material Science
Yan, Xu, and Lu (2018) demonstrated the use of 2-vinylpyridine in polymerization, achieving excellent isoselectivity in the polymerization of 2-vinylpyridine using lutetium-based catalysts. This process allows for the creation of homopolymers and stereomultiblock copolymers, showcasing the diversity of applications in material science (Yan, Xu, & Lu, 2018).
Electroconductivity Studies
Research by Bekturganova, Dzhumadilov, and Bekturov (1996) on complexes of poly(vinylpyridines) with alkali metal salts in organic solvents highlighted the potential of 2-vinylpyridine in studying electroconductivity. Their findings contribute to the understanding of the ion-dipole binding mechanism in such polymers (Bekturganova, Dzhumadilov, & Bekturov, 1996).
Heterogeneous Catalysis
Boroujeni and Ghasemi (2013) developed a poly(4-vinylpyridine)-supported ionic liquid with both Lewis and Brønsted acid sites, showcasing its application as an efficient catalyst in organic synthesis. This illustrates the role of 2-vinylpyridine derivatives in catalytic processes (Boroujeni & Ghasemi, 2013).
Safety and Hazards
Zukünftige Richtungen
Polyvinylpyridine, a polymer that can be synthesized from vinylpyridine, has been extensively applied in electrode organization for electrochemical applications . This suggests potential future directions for the use of 2-Bromo-3-vinylpyridine in similar applications.
Relevant Papers The papers retrieved discuss various aspects of 2-Bromo-3-vinylpyridine and related compounds. For instance, one paper discusses the use of polyvinylpyridine in electrode organization for electrochemical applications . Another paper discusses the synthesis of 2-Bromo-3-vinylpyridine .
Wirkmechanismus
Target of Action
2-Bromo-3-vinylpyridine is a chemical compound used in organic synthesis It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents or palladium (II) complexes .
Mode of Action
In the context of suzuki–miyaura coupling reactions, it may participate in the transmetalation step, where it interacts with organoboron reagents and palladium (ii) complexes . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, it is involved in the formation of carbon-carbon bonds , which is a crucial process in organic synthesis.
Result of Action
The primary result of 2-Bromo-3-vinylpyridine’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-vinylpyridine can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the Suzuki–Miyaura coupling reactions . Additionally, the presence of other reagents and catalysts in the reaction mixture can also impact the compound’s action.
Eigenschaften
IUPAC Name |
2-bromo-3-ethenylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJSMUIAQFEMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697204 | |
| Record name | 2-Bromo-3-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-vinylpyridine | |
CAS RN |
932042-98-3 | |
| Record name | 2-Bromo-3-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)












